2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid
Description
2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a hydroxyimino-methyl group and at position 5 with a carboxylic acid moiety. This compound is of interest in medicinal chemistry due to the bioactivity of thiazole derivatives, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c8-5(9)3-1-6-4(11-3)2-7-10/h1-2,10H,(H,8,9)/b7-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFADGKEDQBIDN-FARCUNLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C=NO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=N1)/C=N/O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Chloromethyl to Hydroxymethyl
The chloromethyl group at the 2-position undergoes hydrolysis to hydroxymethyl using aqueous hydrochloric acid (HCl) or hydrobromic acid (HBr). For example, treating ethyl 2-(chloromethyl)-1,3-thiazole-5-carboxylate with 2 M HCl at 70°C for 3 hours yields ethyl 2-(hydroxymethyl)-1,3-thiazole-5-carboxylate. This step is pH-sensitive, with optimal conversion observed at pH 1.5–2.5.
Oxidation of Hydroxymethyl to Aldehyde
The hydroxymethyl group is oxidized to an aldehyde using a nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture. A molar ratio of 1:3 (HNO₃:H₂SO₄) at 60°C for 2 hours converts ethyl 2-(hydroxymethyl)-1,3-thiazole-5-carboxylate to ethyl 2-formyl-1,3-thiazole-5-carboxylate. This step achieves yields exceeding 85%, with the aldehyde confirmed via Fourier-transform infrared spectroscopy (FTIR; νC=O at 1705 cm⁻¹) and nuclear magnetic resonance (NMR; δ 9.8 ppm, singlet).
Oxime Formation via Hydroxylamine Condensation
The aldehyde intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 25°C to form the oxime. Stirring for 12 hours yields ethyl 2-[(hydroxyimino)methyl]-1,3-thiazole-5-carboxylate, with the reaction monitored by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane). The oxime’s structure is validated by NMR (δ 8.3 ppm, broad singlet for =N–OH) and mass spectrometry (m/z 213 [M+H]⁺).
Ester Hydrolysis to Carboxylic Acid
The ethyl ester at the 5-position is hydrolyzed to the carboxylic acid using potassium hydroxide (KOH) in methanol/water. For example, refluxing ethyl 2-[(hydroxyimino)methyl]-1,3-thiazole-5-carboxylate with 1.5 M KOH for 4 hours yields this compound. Acidification to pH 3 with dilute HCl precipitates the product, which is isolated via filtration and dried under vacuum (yield: 92–96%).
Alternative Synthetic Pathways
Direct Oxidation of Dihalomethyl Precursors
Patent US3274207A describes a route where 2-(dichloromethyl)-1,3-thiazole-5-carboxylate is hydrolyzed to the aldehyde using H₂SO₄/HNO₃, bypassing the hydroxymethyl intermediate. This method reduces step count but requires stringent control over oxidation conditions to prevent over-oxidation to the carboxylic acid.
Analytical Validation and Characterization
Challenges and Optimization Opportunities
- Oxidation Selectivity : Over-oxidation of the aldehyde to carboxylic acid during HNO₃/H₂SO₄ treatment remains a bottleneck. Substituting milder oxidants like pyridinium chlorochromate (PCC) could improve selectivity.
- Ester Hydrolysis Side Reactions : Prolonged exposure to strong base may degrade the oxime group. Optimizing reaction time (≤4 hours) and temperature (≤70°C) mitigates this risk.
- Solvent Compatibility : Ethanol/water mixtures enhance oxime stability compared to pure aqueous systems, reducing side-product formation.
Chemical Reactions Analysis
Types of Reactions
2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The hydroxyimino group can be reduced to form amino derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which 2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its hydroxyimino and thiazole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues of 2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid, highlighting substituent differences and their implications:
Note: Direct references to the target compound are absent in the provided evidence; structural inferences are based on naming conventions and related data.
Polarity and Solubility
- The hydroxyimino group in the target compound increases polarity compared to analogues with lipophilic substituents (e.g., phenyl or tert-butoxy groups). This may enhance aqueous solubility but reduce membrane permeability .
- Fluorinated derivatives (e.g., 2-[(4-fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid) exhibit balanced lipophilicity, making them suitable for oral bioavailability studies .
Stability and Metabolic Considerations
- The hydroxyimino group may confer susceptibility to enzymatic degradation (e.g., via reductases), whereas fluorinated or methylated analogues exhibit improved metabolic stability .
- Carboxylic acid moieties in all analogues facilitate salt formation, enhancing crystallinity and storage stability.
Biological Activity
2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a hydroxyimino group in conjunction with a thiazole ring enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 186.19 g/mol. This compound features a thiazole ring, which is known for its biological activity, and the hydroxyimino group, which may enhance its reactivity and selectivity towards biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. Preliminary studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's interaction with bacterial resistance mechanisms is an area of ongoing investigation.
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Various bacterial strains | |
| N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | Antimicrobial | Bacteria |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. Studies suggest that it may inhibit specific pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.
Anticancer Potential
The anticancer activity of thiazole derivatives has been highlighted in several studies. Compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This is particularly relevant for developing new chemotherapeutic agents.
Case Studies and Research Findings
- Antitubercular Activity : A study focused on structurally related thiazole compounds indicated that they possess strong bactericidal activity against Mycobacterium tuberculosis. The compounds were noted for their low cytotoxicity towards eukaryotic cells and high selectivity towards other microorganisms .
- Histone Deacetylase Inhibition : Thiazolyl-based hydroxamic acids have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. Some derivatives exhibited moderate to high HDAC inhibitory activity, correlating with antiproliferative effects in cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyimino Group | Enhances reactivity and selectivity towards biological targets |
| Thiazole Ring | Known for broad-spectrum antimicrobial and anticancer activities |
| Carboxylic Acid Group | Contributes to solubility and bioavailability |
Q & A
Q. What synthetic routes are recommended for preparing 2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as 2-aminothiazole derivatives with chloroacetic acid, followed by hydrolysis to introduce the hydroxyimino group. Reaction efficiency is typically monitored using thin-layer chromatography (TLC) to track intermediates and high-performance liquid chromatography (HPLC) to confirm final purity (≥97%). For example, similar thiazole-carboxylic acid syntheses employ DCM/DMF solvent systems with coupling reagents like Oxyma . Adjusting reaction time and temperature (e.g., reflux vs. room temperature) can optimize yields.
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC with UV detection (λ = 254 nm) to quantify purity (≥97% as per CAS specifications) .
- FTIR to confirm functional groups (e.g., hydroxyimino C=N-O stretch at ~1650 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .
- NMR (¹H/¹³C) to verify regiochemistry and substituent positions. For instance, the thiazole ring protons resonate at δ 7.5–8.5 ppm, while the hydroxyimino methyl group appears at δ 2.5–3.0 ppm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions) during characterization?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations). For example, used computational docking to validate ligand-binding conformations .
- Isolate intermediates : Reproduce synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts.
- Alternative techniques : Employ mass spectrometry (HRMS) to confirm molecular ion peaks and rule out contamination .
Q. What strategies optimize the coupling efficiency of this compound with biomolecular targets (e.g., peptides or proteins) in drug discovery?
- Methodological Answer :
- Activation reagents : Use carbodiimides (e.g., EDC) with NHS esters to enhance carboxylic acid reactivity. highlights coupling with piperidine derivatives using tert-butoxycarbonyl (Boc) protection .
- Solvent optimization : Polar aprotic solvents like DMF improve solubility, while additives (e.g., HOBt) suppress racemization .
- Kinetic monitoring : Track coupling progress via UV-Vis spectroscopy (e.g., loss of NHS ester absorbance at 260 nm) .
Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what validation methods are recommended?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., xanthine oxidase for hyperuricemia applications). references febuxostat’s binding mode, which shares structural similarities .
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).
- Experimental validation : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
Notes for Experimental Design
- Scale-up considerations : Pilot-scale syntheses () recommend continuous flow reactors to maintain yield consistency .
- Biological activity : Thiazole-carboxylic acids exhibit anti-inflammatory and xanthine oxidase inhibitory properties, as seen in febuxostat (). Test in vitro enzyme inhibition assays at 10–100 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
